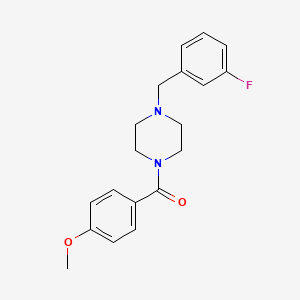
ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate, also known as BRL-15572, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological disorders.
作用機序
Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate is a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dysregulation of this pathway has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, this compound modulates the activity of the mesolimbic pathway and reduces drug-seeking behavior and reinstatement of drug use in animal models of addiction. This compound also reduces psychotic symptoms in animal models of schizophrenia by modulating the activity of the mesolimbic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.47 nM. This compound has also been shown to have selectivity for the dopamine D3 receptor over other dopamine receptors, with selectivity ratios ranging from 11 to 155. In animal models, this compound has been shown to have a long half-life and a high brain penetration, indicating that it can effectively modulate the activity of the mesolimbic pathway.
実験室実験の利点と制限
One advantage of using ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of the mesolimbic pathway without affecting other dopamine receptors. Additionally, this compound has a long half-life and high brain penetration, which allows for sustained modulation of the mesolimbic pathway. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may affect the interpretation of results.
将来の方向性
For the study of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate include further preclinical studies to investigate its therapeutic potential in the treatment of neurological disorders. Additionally, the development of more selective and potent dopamine D3 receptor antagonists may provide new insights into the role of the mesolimbic pathway in reward processing and motivation. Finally, the use of this compound in combination with other drugs may provide new therapeutic strategies for the treatment of addiction, Parkinson's disease, and schizophrenia.
合成法
The synthesis of ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate involves the reaction of ethyl 4-(bromomethyl)benzoate with 1-(3-aminopropyl)piperazine in the presence of a base, followed by the esterification of the resulting carboxylic acid with ethanol. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
Ethyl 4-(3-bromobenzyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, this compound has shown promising results in reducing drug-seeking behavior and reinstatement of drug use in animal models of addiction. Additionally, this compound has been shown to improve motor function in animal models of Parkinson's disease and reduce psychotic symptoms in animal models of schizophrenia.
特性
IUPAC Name |
ethyl 4-[(3-bromophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBZKVJHORKSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)
![N-[4-(dimethylamino)phenyl]-3-phenylpropanamide](/img/structure/B5760272.png)


![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)



![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)
![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)
